Adrafinil

prodrug activation pharmacokinetics dose conversion

Adrafinil, chemically 2-[(S)-(diphenylmethyl)sulfinyl]-N-hydroxyacetamide, is the S-enantiomer of a synthetic eugeroic prodrug. It belongs to the benzhydrylsulfinyl class and exerts its wake-promoting effects only after hepatic conversion to the active metabolite modafinil.

Molecular Formula C15H15NO3S
Molecular Weight 289.4 g/mol
CAS No. 827603-96-3
Cat. No. B1664384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrafinil
CAS827603-96-3
Synonymsadrafinil
adrafinyl
benzhydrylsulfinylacetohydroxamic acid
CRL 40028
CRL-40028
Olmifon
Molecular FormulaC15H15NO3S
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO
InChIInChI=1S/C15H15NO3S/c17-14(16-18)11-20(19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17)/t20-/m0/s1
InChIKeyCGNMLOKEMNBUAI-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adrafinil (CAS 827603-96-3) – A Hepatically Activated Eugeroic Prodrug for Wakefulness Research


Adrafinil, chemically 2-[(S)-(diphenylmethyl)sulfinyl]-N-hydroxyacetamide, is the S-enantiomer of a synthetic eugeroic prodrug . It belongs to the benzhydrylsulfinyl class and exerts its wake-promoting effects only after hepatic conversion to the active metabolite modafinil [1]. Originally developed by Laboratoire L. Lafon and formerly marketed as Olmifon in France, adrafinil was withdrawn in 2011 following concerns over hepatotoxicity [2]. Unlike its metabolite modafinil or the R-enantiomer armodafinil, adrafinil possesses a distinct pharmacokinetic profile driven by its reliance on first-pass metabolism, making it a valuable tool compound for studying prodrug activation, hepatic drug metabolism, and differential eugeroic pharmacology in controlled research settings [3].

Why Adrafinil Cannot Be Replaced by Modafinil or Armodafinil in Targeted Research Protocols


Modafinil (racemic) and armodafinil (R-enantiomer) are direct-acting wakefulness promoters, whereas adrafinil is a pharmacologically inactive prodrug that requires hepatic CYP450-mediated S-oxidation to yield modafinil [1]. This fundamental mechanistic distinction produces quantifiable differences in (i) onset latency (adrafinil Tmax ≈ 0.9 h as prodrug vs. modafinil peak effect at 2–4 h), (ii) systemic exposure to the active species (adrafinil converts to modafinil at an approximate 3:1 mass ratio, meaning 300 mg adrafinil delivers bioequivalent modafinil exposure to only ~100 mg directly administered modafinil), (iii) elimination kinetics (adrafinil parent half-life ≈ 1 h vs. modafinil half-life of 12–15 h), and (iv) adverse effect liability (adrafinil is associated with clinically significant hepatic enzyme elevation and was discontinued for this reason, whereas modafinil’s approved labeling carries no equivalent hepatotoxicity warning) [2][3][4][5]. Consequently, adrafinil and modafinil/armodafinil are not interchangeable in any experiment where pharmacokinetic trajectory, metabolic activation kinetics, or toxicity profile is a variable of interest.

Adrafinil Product-Specific Quantitative Differentiation Evidence Against Closest Analogs


Prodrug Conversion Ratio and Bioequivalent Potency Deficit vs. Modafinil

Adrafinil requires hepatic conversion to modafinil to exert pharmacological activity, and this conversion proceeds with a quantifiable efficiency deficit. Multiple sources converge on a 3:1 mass conversion ratio: 300 mg of oral adrafinil yields systemic modafinil exposure approximately equivalent to 100 mg of directly administered modafinil [1][2]. This represents an effective bioactivation efficiency of approximately 33% on a mass basis when compared to direct modafinil administration [3].

prodrug activation pharmacokinetics dose conversion hepatic first-pass

Time-to-Peak Plasma Concentration (Tmax) and Onset Kinetics vs. Modafinil

Adrafinil demonstrates a distinctly earlier time to peak plasma concentration as the prodrug species compared to the peak pharmacological effect timing of modafinil. Adrafinil oral absorption is described by an absorption half-life of 12±3 min and a Tmax of 0.9±0.2 h (human) [1]. In rats, a Tmax of approximately 1 h has been reported following oral administration of 20 mg/kg adrafinil [2]. In contrast, orally administered modafinil reaches peak plasma concentration at 2–4 h, with onset of clinical effect typically reported at approximately 30–60 min [3].

pharmacokinetics Tmax absorption rate onset of action

Elimination Half-Life and Duration of Action vs. Modafinil and Armodafinil

The elimination half-life of the adrafinil prodrug molecule itself is approximately 1 hour, reflecting rapid hepatic extraction and metabolism [1]. Its primary active metabolite, modafinil, exhibits a terminal half-life of 12–15 hours (racemic) [2]. The R-enantiomer of modafinil (armodafinil) has an even longer half-life of 10–17 hours, while the S-enantiomer has a shorter half-life of 3–4 hours [3]. Adrafinil's net duration of wake-promoting effect is therefore governed by modafinil pharmacokinetics but is blunted by inefficient bioactivation and competing conversion to inactive modafinilic acid.

half-life drug clearance duration of action CYP450 metabolism

Hepatotoxicity Risk and Regulatory Status vs. Modafinil and Armodafinil

Adrafinil carries a well-documented hepatotoxicity liability that distinguishes it from its active metabolite modafinil and from armodafinil. Adrafinil was voluntarily withdrawn from the French market in September 2011 due to concerns over liver enzyme elevation and potential liver injury [1]. Modafinil and armodafinil, by contrast, are not associated with clinically significant hepatotoxicity in their approved labeling [2]. Case reports document ALT elevations (e.g., ALT 101 U/L with total bilirubin 2.3 mg/dL) temporally associated with related compounds, and chronic adrafinil use has been linked to elevated liver enzymes after approximately 6 months of daily consumption [3][4].

hepatotoxicity drug-induced liver injury ALT elevation regulatory discontinuation

Analytical Differentiation by LC-MS/MS Retention Time and MRM Transitions vs. Modafinil

Under ESI-LC-MS/MS conditions, adrafinil and modafinil are chromatographically resolvable and produce distinct multiple reaction monitoring (MRM) transitions, enabling unambiguous identification in forensic, clinical, and doping-control samples [1]. Using an Inertsil C18 column (3.0 μm, 50 mm × 4.6 mm) with 1% formic acid/acetonitrile gradient mobile phase, adrafinil elutes at 4.9 min with an MRM transition of 288→104, whereas modafinil produces an MRM transition of 274→167 [2]. By contrast, under EI-GC-MSD conditions with thermal programming, both compounds degrade to a single artifact that elutes at a common retention time, making GC-MSD unsuitable for differentiation [3]. Method validation demonstrated accuracy in the range of 94–104% for LC-MS/MS quantification of adrafinil with a lower limit of detection of 100 ng/mL [4].

LC-MS/MS forensic toxicology doping control chromatographic separation

Physicochemical Properties: Solubility and Solid-State Characterization vs. Modafinil

Adrafinil exhibits physicochemical properties that differ from modafinil in ways relevant to in vitro assay design and analytical reference standard procurement. Adrafinil is practically insoluble in water (aqueous solubility < 1 g/L at 25°C) but freely soluble in DMSO at 57 mg/mL (196.99 mM) . Its melting point is reported in the range of 151–160°C depending on purity and enantiomeric composition . Commercial reference standards are available at HPLC purity levels of ≥96.0% (area%), ≥98.0% (total nitrogen), or 99.94% (as verified by HPLC and NMR) from reputable chemical suppliers .

solubility formulation analytical reference standard physicochemical characterization

Evidence-Backed Research and Industrial Application Scenarios for Adrafinil (CAS 827603-96-3)


Forensic Toxicology and WADA Doping Control Reference Standard

Adrafinil serves as a critical certified reference material for anti-doping laboratories conducting WADA-compliant screening and confirmation analysis. The validated LC-MS/MS method with MRM transition 288→104 and retention time 4.9 min enables unambiguous differentiation of adrafinil from modafinil (MRM 274→167) in urine samples at concentrations ≥100 ng/mL [1]. The WADA minimum required performance limit for both compounds is 500 ng/mL, and the method accuracy of 94–104% exceeds this requirement [2]. Procurement of high-purity adrafinil reference standards (≥98% by HPLC) is essential for calibration curve construction and quality control sample preparation in accredited doping-control workflows.

Prodrug Metabolism and Hepatic CYP450 Induction Research

Adrafinil's unique status as a hepatically activated prodrug – requiring NADPH-dependent reduction to yield the active species modafinil – makes it an ideal tool compound for investigating first-pass metabolism kinetics, CYP450 enzyme induction, and prodrug design principles [1]. The quantifiable 3:1 conversion inefficiency relative to direct modafinil administration provides a measurable endpoint for studying factors that modulate hepatic bioactivation efficiency, including CYP3A4/5 induction status, liver function impairment, and drug-drug interactions [2]. The documented hepatotoxicity liability further supports its use in in vitro hepatocyte models for drug-induced liver injury (DILI) mechanistic studies [3].

Stereoselective Pharmacokinetic Studies of Eugeroic Enantiomers

CAS 827603-96-3 specifically designates the S-enantiomer of adrafinil, which metabolizes to S-modafinil – the enantiomer with the shorter half-life (3–4 h vs. 10–14 h for R-modafinil/armodafinil) [1]. This stereochemical specification enables enantioselective pharmacokinetic studies comparing S-adrafinil to racemic adrafinil (CAS 63547-13-7) or to R-modafinil (armodafinil). The differential elimination kinetics of the S- vs. R-enantiomer of the active metabolite provide a quantifiable endpoint for investigating stereoselective metabolism, chiral inversion, and enantiomer-specific pharmacodynamic effects in rodent and non-human primate models [2].

Analytical Method Development and Bioanalytical Validation Support

The established chromatographic and mass spectrometric properties of adrafinil support its use as a surrogate analyte or internal standard in LC-MS/MS method development for quantifying modafinil-class compounds in biological matrices. The distinct MRM transition (288→104) and retention time (4.9 min on C18 column) permit multiplexed assays where adrafinil, modafinil, and modafinilic acid are simultaneously quantified in a single 12-min chromatographic run [1]. The validated recovery percentages (68.6–81.6% in human urine at 250–1000 ng/mL) and precision metrics (CV 7.6–11.5%) provide benchmark performance parameters for laboratories developing in-house bioanalytical methods [2].

Quote Request

Request a Quote for Adrafinil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.